Potassium 6-(p-toluidino)naphthalene-2-sulphonate Potassium 6-(p-toluidino)naphthalene-2-sulphonate Fluorescent probe for measuring protein conformational changes and quantitative measurement of protein hydrophobicity processes that modify the exposure of the probe to water. Essentially nonfluorescent in water. Fluorescent when bound to membranes (q.y. ~0.27) or hydrophobic domains of proteins (q.y. ~0.72). Fluorescence enhanced by cyclodextrins. Can be used to provide a sensitive method for separating and analyzing cyclodextrins by capillary electrophoresis.

Brand Name: Vulcanchem
CAS No.: 32752-10-6
VCID: VC21194625
InChI: InChI=1S/C17H15NO3S.K/c1-12-2-6-15(7-3-12)18-16-8-4-14-11-17(22(19,20)21)9-5-13(14)10-16;/h2-11,18H,1H3,(H,19,20,21);
SMILES: CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[K+]
Molecular Formula: C17H15KNO3S
Molecular Weight: 352.5 g/mol

Potassium 6-(p-toluidino)naphthalene-2-sulphonate

CAS No.: 32752-10-6

Cat. No.: VC21194625

Molecular Formula: C17H15KNO3S

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

Potassium 6-(p-toluidino)naphthalene-2-sulphonate - 32752-10-6

Specification

Description Fluorescent probe for measuring protein conformational changes and quantitative measurement of protein hydrophobicity processes that modify the exposure of the probe to water. Essentially nonfluorescent in water. Fluorescent when bound to membranes (q.y. ~0.27) or hydrophobic domains of proteins (q.y. ~0.72). Fluorescence enhanced by cyclodextrins. Can be used to provide a sensitive method for separating and analyzing cyclodextrins by capillary electrophoresis.

CAS No. 32752-10-6
Molecular Formula C17H15KNO3S
Molecular Weight 352.5 g/mol
IUPAC Name potassium;6-(4-methylanilino)naphthalene-2-sulfonate
Standard InChI InChI=1S/C17H15NO3S.K/c1-12-2-6-15(7-3-12)18-16-8-4-14-11-17(22(19,20)21)9-5-13(14)10-16;/h2-11,18H,1H3,(H,19,20,21);
Standard InChI Key ZFJZETSWCLZVEJ-UHFFFAOYSA-N
Isomeric SMILES CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[K+]
SMILES CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[K+]
Canonical SMILES CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O.[K]

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